molecular formula C17H20N2O4 B6098097 1-[(5-methoxy-1H-indol-1-yl)acetyl]piperidine-3-carboxylic acid

1-[(5-methoxy-1H-indol-1-yl)acetyl]piperidine-3-carboxylic acid

Cat. No.: B6098097
M. Wt: 316.35 g/mol
InChI Key: OKQNYCZIPCCGDH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-[(5-methoxy-1H-indol-1-yl)acetyl]piperidine-3-carboxylic acid is a complex organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and are widely studied for their potential therapeutic applications. This compound, in particular, features a unique structure combining an indole moiety with a piperidine ring, making it a subject of interest in various fields of scientific research.

Preparation Methods

The synthesis of 1-[(5-methoxy-1H-indol-1-yl)acetyl]piperidine-3-carboxylic acid typically involves multiple steps, starting with the preparation of the indole derivative. One common method involves the Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone in the presence of an acid catalyst to form the indole ring . The resulting indole derivative is then subjected to further reactions to introduce the methoxy group at the 5-position.

The next step involves the acetylation of the indole derivative, which can be achieved using acetic anhydride or acetyl chloride in the presence of a base such as pyridine .

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This often includes the use of continuous flow reactors and automated systems to ensure high yield and purity.

Chemical Reactions Analysis

1-[(5-methoxy-1H-indol-1-yl)acetyl]piperidine-3-carboxylic acid undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields diones, while reduction leads to tetrahydro derivatives.

Comparison with Similar Compounds

Properties

IUPAC Name

1-[2-(5-methoxyindol-1-yl)acetyl]piperidine-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N2O4/c1-23-14-4-5-15-12(9-14)6-8-18(15)11-16(20)19-7-2-3-13(10-19)17(21)22/h4-6,8-9,13H,2-3,7,10-11H2,1H3,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OKQNYCZIPCCGDH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)N(C=C2)CC(=O)N3CCCC(C3)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.